O-Chlorophenyl thioacetic acid
Overview
Description
O-Chlorophenyl thioacetic acid is a chemical compound . It is not commercially produced in the US .
Synthesis Analysis
Thioacetic acid, a related compound, is prepared by the reaction of acetic anhydride with hydrogen sulfide . It has also been produced by the action of phosphorus pentasulfide on glacial acetic acid, followed by distillation .Molecular Structure Analysis
The molecular formula of O-Chlorophenyl thioacetic acid is C8H7ClO2S .Chemical Reactions Analysis
Thioacetic acid, a related compound, is known to react with sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thioacetic acid, a related compound, is a yellow liquid with a strong thiol-like odor .Scientific Research Applications
Environmental Impact and Toxicity
Phenoxyacetic Acid Herbicides and Chlorophenols
Studies have raised concerns regarding the safety of chlorophenols and phenoxyacetic acid herbicides like 2,4-D due to their potential linkage with non-Hodgkin's lymphomas and soft-tissue sarcomas. The evidence suggests a possible weak carcinogenic effect of 2,4-D, although its toxicity is considered lower than that of alternative herbicides (Kelly & Guidotti, 1989).
Peracetic Acid as a Disinfectant
Peracetic acid demonstrates effective bactericidal, virucidal, fungicidal, and sporicidal properties, making it a promising agent for wastewater disinfection. Despite its high cost and potential to increase organic content in the effluent, its broad-spectrum activity and environmental friendliness highlight its applicability in wastewater treatment (Kitis, 2004).
Antibody-Based Methods for Environmental Analysis
Antibodies have been developed for detecting phenoxyacetic acid herbicides and chlorophenols, showcasing the integration of biotechnological approaches in environmental monitoring and analysis. These methods provide sensitive and specific assays for tracking the presence of such compounds in the environment (Fránek & Hruška, 2018).
Mechanisms of Toxicity and Biodegradation
Toxicity and Mechanisms in Fish
Chlorophenols are persistent environmental contaminants that accumulate in aquatic organisms, leading to oxidative stress, immune system alteration, endocrine disruption, and at high concentrations, apoptosis in fish. These effects underscore the ecological risks associated with chlorophenol contamination (Ge et al., 2017).
Microbial Degradation of Herbicides
Microorganisms play a crucial role in degrading herbicides like 2,4-D, reducing environmental pollution. This biodegradation process is essential for mitigating the adverse effects of indiscriminate pesticide use in agriculture (Magnoli et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(2-chlorophenyl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTNNSJQBCUQML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171863 | |
Record name | o-Chlorophenyl thioacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Chlorophenyl thioacetic acid | |
CAS RN |
18619-18-6 | |
Record name | o-Chlorophenyl thioacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018619186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Chlorophenyl thioacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Chlorophenyl thioacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-CHLOROPHENYL THIOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFQ8288EHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | O-CHLOROPHENYL THIOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2670 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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